Isosulfazecin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isosulfazecin is a beta-lactam antibiotic, produced by an acidophilic pseudomonad.

科学的研究の応用

Antibacterial Properties

Mechanism of Action

Isosulfazecin functions by inhibiting bacterial cell wall synthesis, specifically targeting penicillin-binding proteins (PBPs). This action prevents the formation of peptidoglycan cross-links, which are essential for bacterial cell wall integrity. The disruption leads to cell lysis and death, particularly in Gram-negative bacteria, which are often resistant to traditional antibiotics .

Clinical Efficacy

Research indicates that this compound demonstrates significant antibacterial activity against a range of pathogenic bacteria, including strains resistant to other beta-lactam antibiotics. It has been shown to be effective against various Gram-negative organisms, which are known for their resistance mechanisms, such as the production of beta-lactamases .

Antitumor Activity

Research Findings

Recent studies have highlighted the potential antitumor effects of this compound. It has been observed to possess cytotoxic properties against certain cancer cell lines. For instance, in vitro studies demonstrated that this compound could inhibit the proliferation of colorectal cancer cells, suggesting a dual role as both an antibiotic and an anticancer agent .

Anti-inflammatory Effects

Mechanisms and Applications

this compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown promise in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases. This suggests potential applications beyond infectious diseases, possibly extending into therapeutic areas like chronic inflammatory conditions .

Table 1: Summary of Clinical Studies Involving this compound

Future Research Directions

Given the growing concern over antibiotic resistance, further research into this compound's mechanism of action and its efficacy against resistant strains is crucial. Investigations into combination therapies with other antibiotics could enhance its effectiveness and broaden its application spectrum.

化学反応の分析

Alkaline Decomposition

Isosulfazecin undergoes decomposition under alkaline conditions. When the culture broth of P. mesoacidophila is adjusted to pH 10 and maintained at 25°C for 2 hours, this compound decomposes, enabling the isolation of related compounds like bulgecins . This reaction highlights the pH sensitivity of its β-lactam ring, which is prone to nucleophilic attack in basic environments.

Key Observations:

-

Decomposition products include bulgecins (sulfated glycopeptides) .

-

The process involves adsorption on Amberlite IRA-68 (Cl⁻), desalting, and chromatographic purification .

Acid Hydrolysis and Structural Breakdown

Acid hydrolysis of this compound and its analogs (bulgecins) yields distinct components, revealing its structural backbone:

| Hydrolysis Product | Source | Role in Structure |

|---|---|---|

| D-Glucosamine | Acid hydrolysis | Carbohydrate moiety |

| Novel proline derivative | Acid hydrolysis | Amino acid component |

| Taurine | Structural analysis | Sulfated side chain |

Mechanistic Insights:

-

Hydrolysis under acidic conditions cleaves the β-lactam ring and glycosidic bonds, releasing D-glucosamine and a proline derivative (compound 4) .

-

The proline derivative (C₆H₁₁NO₄) is characterized by IR peaks at 1620 cm⁻¹ (carboxylate) and ninhydrin reactivity, confirming its iminocyclic nature .

Reactivity with Nucleophiles and β-Lactamases

This compound’s β-lactam ring exhibits electrophilicity due to reduced amide resonance, a common trait among β-lactams . This makes it susceptible to nucleophilic attack by bacterial transpeptidases and β-lactamases, though its monocyclic structure may confer resistance to certain enzymes.

Structural Determinants of Reactivity:

-

Ring Strain: The monocyclic β-lactam ring lacks the fused bicyclic systems of penams or cephems, potentially reducing intrinsic reactivity compared to carbapenems .

-

Substituent Effects: The sulfated side chain (taurine derivative) may sterically hinder enzyme access or stabilize the ring against hydrolysis .

Comparative Stability and Functional Implications

This compound’s stability profile contrasts with other β-lactams:

| Property | This compound | Carbapenems |

|---|---|---|

| Ring Structure | Monocyclic | Bicyclic |

| Hydrolysis Rate | Moderate (pH-sensitive) | Rapid (high strain) |

| β-Lactamase Resistance | Partial | Low (unless modified) |

Experimental Data:

特性

CAS番号 |

77900-75-5 |

|---|---|

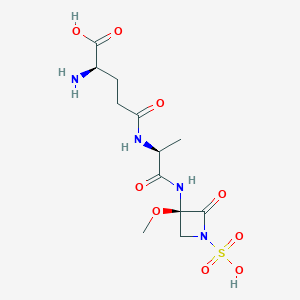

分子式 |

C12H20N4O9S |

分子量 |

396.3 |

IUPAC名 |

(2R)-2-amino-5-[[(2S)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7+,12+/m0/s1 |

InChIキー |

XRFHRUFVTGBKHE-QRPMWFLTSA-N |

SMILES |

CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Isosulfazecin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。